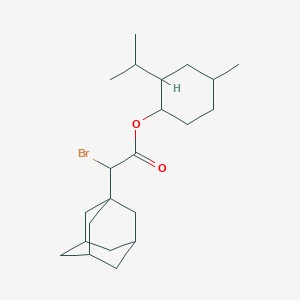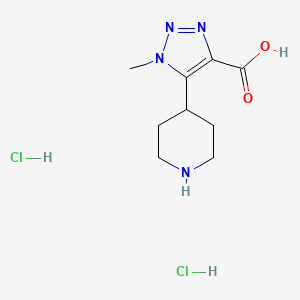
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has a methyl group attached to the first carbon, a piperidin-4-yl group attached to the fifth carbon, and a carboxylic acid group with two hydrochloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with an appropriate triazole precursor. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the piperidinyl group is oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or other functional groups.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the piperidinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the triazole ring or piperidinyl group.
Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution Products: Various substituted derivatives of the triazole ring or piperidinyl group.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound and its derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the chemical industry for the synthesis of various intermediates and end products.
Mecanismo De Acción
The mechanism by which 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound is structurally similar to other triazole derivatives, such as 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide and 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester.
Uniqueness:
The presence of the carboxylic acid group and the dihydrochloride ions makes this compound distinct from other triazole derivatives. These functional groups can influence its solubility, reactivity, and biological activity.
Propiedades
IUPAC Name |
1-methyl-5-piperidin-4-yltriazole-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13;;/h6,10H,2-5H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOXTYFGOSZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

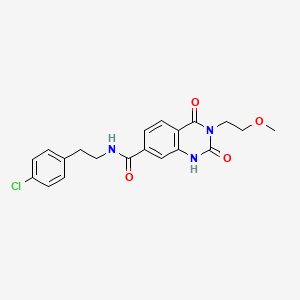





![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)
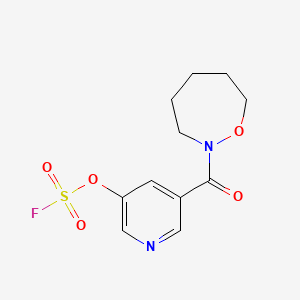
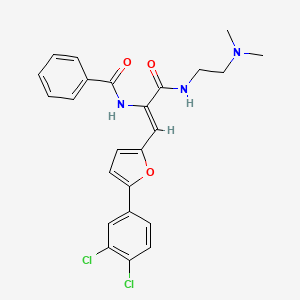
![4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2823257.png)
![1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2823258.png)
